Chemical properties of 3-(3-Methylphenoxy)propan-1-amine hydrochloride
Chemical properties of 3-(3-Methylphenoxy)propan-1-amine hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3-(3-Methylphenoxy)propan-1-amine Hydrochloride
Senior Application Scientist Note: Data for 3-(3-Methylphenoxy)propan-1-amine hydrochloride is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing definitive structural information with experimental data from closely related structural analogs and established principles of organic chemistry. This approach provides a robust and predictive overview for research applications.
Introduction and Molecular Identity
3-(3-Methylphenoxy)propan-1-amine hydrochloride belongs to the phenoxypropanamine class of compounds. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous neurologically active agents. The parent compound, 3-phenoxy-3-phenylpropan-1-amine (PPPA), was a foundational discovery that led to the development of widely used antidepressants like fluoxetine and the norepinephrine reuptake inhibitor, atomoxetine. Understanding the chemical properties of derivatives like the title compound is crucial for the design of new chemical entities and for use as a reference standard in the analysis of related pharmaceutical compounds.
This guide provides a detailed examination of the chemical properties, a plausible synthetic route, and standard analytical methodologies for 3-(3-Methylphenoxy)propan-1-amine hydrochloride, offering a foundational resource for researchers in drug discovery and development.
Chemical Structure and Identifiers
The molecule consists of a propan-1-amine chain linked to a meta-methylated benzene ring via an ether bond. As a hydrochloride salt, the amine group is protonated, enhancing its stability and water solubility.
Caption: Chemical structure of 3-(3-Methylphenoxy)propan-1-amine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(3-methylphenoxy)propan-1-aminium chloride |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.70 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)OCCC[NH3+].Cl- |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and formulation strategies.
Causality Statement: The presence of the aromatic ring and ether linkage contributes to the lipophilicity of the molecule, while the primary amine hydrochloride group provides a center for hydrogen bonding and confers aqueous solubility. The meta-position of the methyl group subtly influences electron density and steric hindrance around the ether linkage compared to ortho or para isomers, which can affect receptor binding and metabolism.
Table 2: Core Physicochemical Properties (Experimental and Analog-Derived)
| Property | Value / Expected Range | Source / Rationale |
|---|---|---|
| Physical Form | Expected to be a white to off-white crystalline powder. | Based on analogs like 3-(3-methoxyphenoxy)propan-1-amine hydrochloride.[1] |
| Melting Point | Expected ~105-115 °C | The closely related analog, 3-(3-methoxyphenoxy)propan-1-amine hydrochloride, has a melting point of 108-110 °C.[1] The substitution of a methoxy group with a slightly less polar methyl group is expected to have a minimal effect on the crystal lattice energy. |
| Water Solubility | Predicted to be soluble. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. General property of amine salts. |
| pKa (Amine) | Predicted ~9.5 - 10.5 | Primary alkyl amines typically exhibit pKa values in this range. This value is critical for determining the ionization state at physiological pH. |
| LogP (Octanol/Water) | Predicted ~2.5 - 3.0 | This value indicates moderate lipophilicity, a key factor for membrane permeability.[2] |
Synthesis and Purification Protocol
A robust and reproducible synthesis is paramount. The most direct and industrially scalable approach to synthesizing 3-(3-Methylphenoxy)propan-1-amine hydrochloride is via a Williamson ether synthesis, followed by salt formation.
Expertise & Experience: This two-step protocol is chosen for its high efficiency and the commercial availability of starting materials. The use of a phase-transfer catalyst is a common strategy to improve reaction rates between aqueous and organic phases but is omitted here in favor of a strong base in an anhydrous polar aprotic solvent, which provides excellent yields for this specific substrate class. Purification by recrystallization is a self-validating method; the formation of a sharp-melting crystalline solid is a strong indicator of high purity.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
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Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add m-cresol (1.0 eq) to anhydrous Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
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Alkylation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Allow the mixture to stir for 30 minutes at 0 °C. Subsequently, add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in DMF dropwise.
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Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up & Deprotection: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude phthalimide-protected intermediate is then deprotected by refluxing with hydrazine hydrate (1.5 eq) in ethanol.
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Purification (Free Base): The resulting free amine can be purified by silica gel column chromatography if necessary.
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Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Cool to 0 °C and add a 4M solution of HCl in 1,4-dioxane dropwise until precipitation is complete.
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Isolation: Stir the resulting slurry for 1 hour at 0 °C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a comprehensive profile.
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Predicted Spectroscopic Data
The following tables outline the expected spectral characteristics based on the known structure of 3-(3-Methylphenoxy)propan-1-amine hydrochloride. These predictions serve as a benchmark for experimental data.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.10 | br s | 3H | -NH₃⁺ | Broad signal due to proton exchange and quadrupolar coupling. |
| ~7.15 | t | 1H | Ar-H | Aromatic proton at C5, coupled to H4 and H6. |
| ~6.70-6.80 | m | 3H | Ar-H | Overlapping signals for aromatic protons at C2, C4, and C6. |
| ~4.05 | t | 2H | -O-CH₂- | Methylene group adjacent to the electron-withdrawing ether oxygen. |
| ~2.95 | m | 2H | -CH₂-NH₃⁺ | Methylene group adjacent to the protonated amine. |
| ~2.30 | s | 3H | Ar-CH₃ | Singlet for the aromatic methyl group. |
| ~2.00 | p | 2H | -CH₂-CH₂-CH₂- | Central methylene group, appearing as a pentet. |
Table 4: Predicted Key IR and MS Data
| Analysis Type | Expected Peaks / Values | Rationale |
|---|---|---|
| IR Spectroscopy | ~2800-3000 cm⁻¹ (broad) | N-H stretching from the -NH₃⁺ group. |
| ~1580-1600 cm⁻¹ | C=C aromatic ring stretching. | |
| ~1230-1250 cm⁻¹ | Aryl-O-Alkyl ether C-O asymmetric stretching. |
| Mass Spec. (ESI+) | m/z = 166.12 | [M+H]⁺ of the free base (C₁₀H₁₅NO). |
References
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PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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precisionFDA. N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. Available at: [Link]
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Axios Research. (S)-N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride. Available at: [Link]
-
precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. Available at: [Link]
- Google Patents. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
-
Pharmaffiliates. N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine Hydrochloride. Available at: [Link]
-
ResearchGate. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Available at: [Link]
-
MDPI. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Available at: [Link]
-
PubMed. Biologically significant physico-chemical properties of antioxidative prostaglandin derivatives. Available at: [Link]
-
PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]
